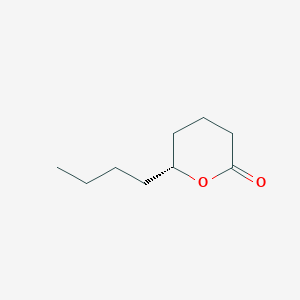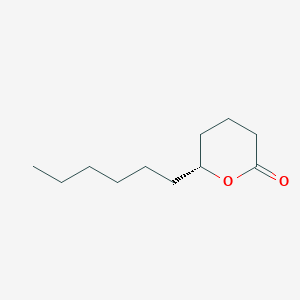
Fura-4F, Pentapotassium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fura-4F, Pentapotassium salt is a cell-impermeant fluorescent indicator used for intracellular calcium ion measurement. It is a derivative of the well-known calcium indicator Fura-2, but with a modified response range that allows for the detection of higher calcium ion concentrations. This compound is particularly useful in various biological and medical research applications due to its high sensitivity and specificity for calcium ions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The final step involves the conversion of the compound into its pentapotassium salt form to increase its solubility and facilitate its use in biological systems .
Industrial Production Methods
Industrial production of Fura-4F, Pentapotassium salt typically involves large-scale synthesis using automated equipment to ensure consistency and purity. The process includes rigorous quality control measures to ensure that the final product meets the required specifications for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions
Fura-4F, Pentapotassium salt primarily undergoes complexation reactions with calcium ions. Upon binding to calcium, the compound exhibits a shift in its fluorescence emission spectrum, which can be quantitatively measured. This property makes it an excellent tool for monitoring calcium ion concentrations in various biological systems .
Common Reagents and Conditions
The compound is typically used in aqueous solutions, and its reactions with calcium ions are carried out under physiological conditions (pH 7.2-7.4, 37°C). Common reagents used in these reactions include calcium chloride and various buffer solutions to maintain the desired pH and ionic strength .
Major Products Formed
The primary product formed from the reaction of this compound with calcium ions is a fluorescent complex that can be detected and measured using fluorescence microscopy or spectroscopy .
Scientific Research Applications
Fura-4F, Pentapotassium salt is widely used in scientific research due to its ability to accurately measure intracellular calcium ion concentrations. Some of its key applications include:
Chemistry: Used as a fluorescent probe to study calcium ion dynamics in various chemical reactions and processes
Biology: Employed in cell biology to monitor calcium signaling pathways, which are crucial for various cellular functions such as muscle contraction, neurotransmitter release, and cell division
Medicine: Utilized in medical research to investigate calcium-related disorders and to develop new therapeutic strategies for diseases such as cardiac arrhythmias and neurodegenerative conditions
Industry: Applied in the development of biosensors and diagnostic tools for detecting calcium ion concentrations in clinical and environmental samples
Mechanism of Action
Fura-4F, Pentapotassium salt functions by binding to calcium ions, which induces a conformational change in the molecule. This change alters the compound’s fluorescence properties, allowing for the detection and quantification of calcium ions. The molecular targets of this compound are the calcium ions themselves, and the pathways involved include various calcium-dependent signaling cascades within cells .
Comparison with Similar Compounds
Fura-4F, Pentapotassium salt is similar to other calcium indicators such as Fura-2, Fura-FF, and Indo-1. it has a unique response range that makes it more suitable for detecting higher calcium ion concentrations. This makes it particularly useful in studies where high calcium levels are expected, such as in certain types of neurons and muscle cells .
List of Similar Compounds
Properties
CAS No. |
299172-08-0 |
|---|---|
Molecular Formula |
C28H19FK5N3O14 |
Molecular Weight |
835.96 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





